molecular formula C16H13N3O3 B2735449 Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate CAS No. 2034585-84-5

Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate

Cat. No.: B2735449
CAS No.: 2034585-84-5
M. Wt: 295.298
InChI Key: UWRHYYHCWGNGQS-UHFFFAOYSA-N
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Description

Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a benzoate ester via a carbamoyl bridge. This structure combines the electron-rich pyridine ring with the steric and electronic modulation provided by the carbamoyl-benzoate moiety.

Properties

IUPAC Name

methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-7-9-19-14(10-13)6-8-17-19/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRHYYHCWGNGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate typically involves the condensation reactions of aminopyrazoles with various reagents. Common synthetic routes include reactions with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods are efficient and yield high amounts of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure consistency and purity.

Chemical Reactions Analysis

Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrazole derivatives .

Scientific Research Applications

This compound is invaluable in scientific research due to its versatility. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biological processes. In medicine, it is explored for its potential therapeutic properties, including its role in developing innovative drug therapies. Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and chemical sensors .

Mechanism of Action

The mechanism of action of Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
The substitution of a pyridine ring (as in the target compound) for a pyrimidine ring (e.g., in pyrazolo[1,5-a]pyrimidines) alters electronic density and hydrogen-bonding capacity. For instance:

  • Pyrazolo[1,5-a]pyrimidines (e.g., compound 175 in ) exhibit enhanced planarity due to the pyrimidine ring, favoring π-stacking interactions in biological targets.

Table 1: Comparison of Core Heterocycles

Property Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine
Ring System Pyridine + Pyrazole Pyrimidine + Pyrazole
Planarity Moderate High
Basicity (pKa) ~4.5 (estimated) ~5.2 (reported)
Bioactivity Relevance Anticancer leads Antibacterial agents

Substituent Effects on Bioactivity and Physicochemical Properties

Carbamoyl Benzoate vs. Carboximidamide Groups
The carbamoyl-benzoate group in the target compound contrasts with carboximidamide substituents in (e.g., compounds 1–11 ). Key differences include:

  • Solubility : The methyl benzoate ester may enhance lipophilicity compared to carboximidamide derivatives, which possess polar NH₂ groups .
  • Bioactivity : Carboximidamide analogs (e.g., 5-(4-Methoxyphenyl)-3-phenyl-... , compound 1 ) show antimicrobial activity, while ester groups (as in the target compound) are often leveraged for prodrug strategies .

Aryl Substituent Diversity
highlights substituent-driven bioactivity modulation in pyrazole derivatives. For example:

  • Electron-withdrawing groups (e.g., 4-Chlorophenyl in compound 3 ) enhance antimicrobial potency.
  • Electron-donating groups (e.g., 4-Methoxyphenyl in compound 1 ) improve solubility but may reduce target binding .

Table 2: Substituent Impact on Key Properties

Compound (from ) Substituent Bioactivity (MIC, μg/mL) Solubility (mg/mL)
3 (4-Chlorophenyl) Electron-withdrawing 1.25 (E. coli) 0.8
1 (4-Methoxyphenyl) Electron-donating 5.0 (E. coli) 2.5

Biological Activity

Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyrazolopyridines. The synthesis typically involves the reaction of pyrazole derivatives with benzoic acid derivatives under specific conditions to yield the desired product. The following reaction scheme illustrates a common synthetic pathway:

Pyrazole+Benzoic Acid DerivativeMethyl 4 pyrazolo 1 5 a pyridin 5 ylcarbamoyl benzoate\text{Pyrazole}+\text{Benzoic Acid Derivative}\rightarrow \text{Methyl 4 pyrazolo 1 5 a pyridin 5 ylcarbamoyl benzoate}

Anticancer Properties

Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting specific kinases involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Cell Line Tested
Compound APim-10.027MCF-7
Compound BFlt-30.045K-562
This compoundUnknownTBDTBD

Note: TBD = To Be Determined.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases that play crucial roles in cell signaling pathways related to cancer. In particular, it has been noted for its selectivity towards certain kinases such as Pim-1 and Flt-3.

Case Study: Kinase Selectivity Profile
In a study assessing the selectivity of pyrazolo[1,5-a]pyridine derivatives, this compound was found to exhibit potent inhibition against Pim-1 with an IC50 value significantly lower than that of other tested compounds.

Table 2: Kinase Selectivity Profile

Kinase% Inhibition at 1 µM
Pim-1>95%
Flt-380%
TRK70%

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of kinase activity. This inhibition disrupts critical signaling pathways that are essential for cancer cell survival and proliferation.

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